molecular formula C14H18N4O B2983292 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856068-06-8

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2983292
CAS RN: 1856068-06-8
M. Wt: 258.325
InChI Key: VLIILNQRXBDWBI-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide, also known as AEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AEPC belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines and prostaglandins. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have significant biochemical and physiological effects, including its ability to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has limitations, including its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide research, including its use as a potential therapeutic agent for inflammatory diseases and cancer. Future studies should focus on improving the solubility and bioavailability of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide to enhance its therapeutic potential. Additionally, further studies are needed to investigate the mechanism of action of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide and its potential side effects.

Synthesis Methods

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been synthesized using various methods, including the reaction between 2-ethylbenzoyl chloride and 3-amino-1-ethyl-1H-pyrazole-5-carboxamide in the presence of triethylamine. Another method involves the reaction between 2-ethylphenylhydrazine and ethyl 3-oxobutanoate, followed by the reaction with hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with acetic anhydride to obtain 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer agent. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of various inflammatory diseases. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-amino-2-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-10-7-5-6-8-11(10)16-14(19)12-9-13(15)17-18(12)4-2/h5-9H,3-4H2,1-2H3,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIILNQRXBDWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NN2CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide

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